![molecular formula C19H12N2O B12598341 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one CAS No. 914642-17-4](/img/structure/B12598341.png)
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications . The structure of this compound consists of an indeno-pyridazinone core with a phenylethenyl substituent, making it a unique and interesting molecule for scientific research.
Métodos De Preparación
The synthesis of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1,3-indanedione-derived donor-acceptor cyclopropanes with phenylhydrazine in the presence of catalytic amounts of scandium trifluoromethanesulfonate . This reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, followed by cyclization to form the indeno-pyridazinone core.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Aplicaciones Científicas De Investigación
3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: This compound has shown potential in biological studies due to its ability to interact with various biological targets.
Medicine: Pyridazinone derivatives, including this compound, have been studied for their potential therapeutic effects, such as antihypertensive, anti-inflammatory, and anticancer activities
Mecanismo De Acción
The mechanism of action of 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one involves its interaction with specific molecular targets and pathways. For instance, pyridazinone derivatives are known to inhibit enzymes like cyclooxygenase and phosphodiesterase, leading to anti-inflammatory and vasodilatory effects . The compound may also interact with ion channels and receptors, modulating various physiological processes.
Comparación Con Compuestos Similares
Similar compounds to 3-(2-Phenylethenyl)-5H-indeno[1,2-c]pyridazin-5-one include other pyridazinone derivatives such as:
6-[4-(5-methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: Known for its potent phosphodiesterase-III inhibitory activity.
2-(3,4-difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methane-sulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor.
These compounds share the pyridazinone core but differ in their substituents, leading to variations in their pharmacological activities and applications
Propiedades
Número CAS |
914642-17-4 |
|---|---|
Fórmula molecular |
C19H12N2O |
Peso molecular |
284.3 g/mol |
Nombre IUPAC |
3-(2-phenylethenyl)indeno[1,2-c]pyridazin-5-one |
InChI |
InChI=1S/C19H12N2O/c22-19-16-9-5-4-8-15(16)18-17(19)12-14(20-21-18)11-10-13-6-2-1-3-7-13/h1-12H |
Clave InChI |
RLPGTPIQWSHMHZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C=CC2=CC3=C(C4=CC=CC=C4C3=O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


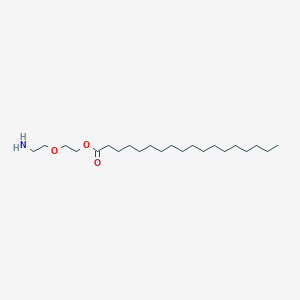
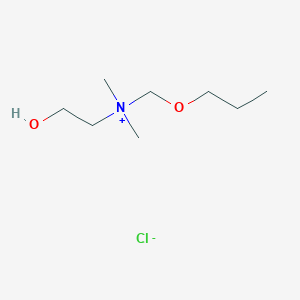

![2-[2-(4-bromophenyl)ethylcarbamoyl]benzoic Acid](/img/structure/B12598290.png)
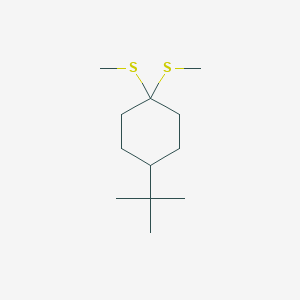
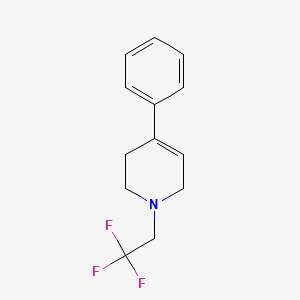
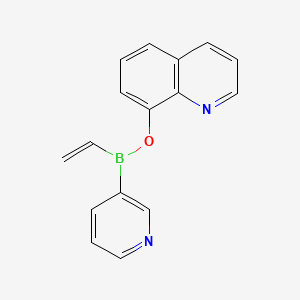
![1,4-Bis[4-(heptyloxycarbonyl)phenyl]-1,3-butadiyne](/img/structure/B12598323.png)
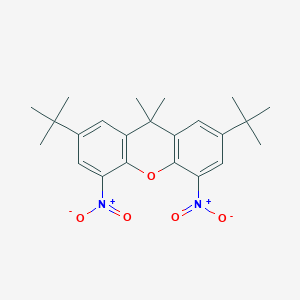
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-8-ylindole-3-carboxamide](/img/structure/B12598330.png)
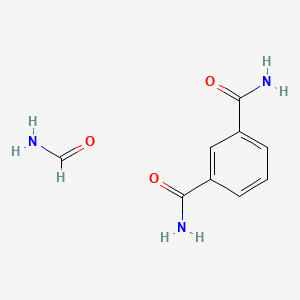
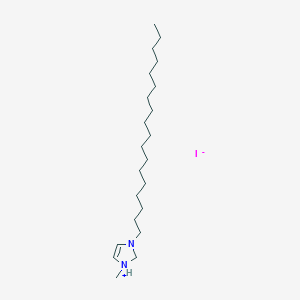
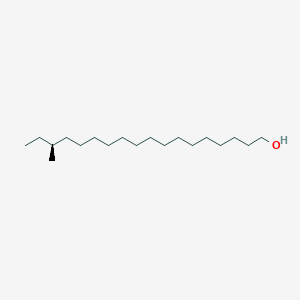
![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)
